
Cyclopentyl 4-acetyl-7-(1-cyclobutylpyrazol-4-yl)-3-methyl-2,3-dihydroquinoxaline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazepine analog 12 is a member of the benzothiazepine family, which is characterized by a benzene ring fused with a thiazepine ring. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. Benzothiazepine analog 12, in particular, has shown promise in various scientific research fields due to its unique chemical structure and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazepine analog 12 typically involves a multi-step process. One common method starts with the Knoevenagel condensation of indan-1,3-diones with benzaldehydes, yielding 2-benzylideneindan-1,3-diones. This intermediate then undergoes thio-Michael addition and intramolecular imine formation upon reaction with 2-aminothiophenols, producing the target benzothiazepine compound .
Industrial Production Methods: Industrial production of benzothiazepine analog 12 often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the application of green chemistry principles, such as the use of ultrasound irradiation and environmentally benign solvents, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Benzothiazepine analog 12 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzothiazepine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Benzothiazepine analog 12 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzothiazepine analog 12 involves its interaction with specific molecular targets and pathways. It primarily acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as the relaxation of smooth muscle cells and the reduction of blood pressure. Additionally, benzothiazepine analog 12 may interact with other molecular targets, such as enzymes and receptors, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Diltiazem: A well-known benzothiazepine used as a cardiovascular drug.
Clentiazem: Another benzothiazepine with similar pharmacological properties.
Siratiazem: A benzothiazepine analog with potential therapeutic applications.
Comparison: Benzothiazepine analog 12 is unique due to its specific structural modifications, which can enhance its biological activity and selectivity. Compared to other benzothiazepines like diltiazem and clentiazem, benzothiazepine analog 12 may exhibit different pharmacokinetic properties and a distinct spectrum of biological activities .
Properties
Molecular Formula |
C24H30N4O3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
cyclopentyl 4-acetyl-7-(1-cyclobutylpyrazol-4-yl)-3-methyl-2,3-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C24H30N4O3/c1-16-14-26(24(30)31-21-8-3-4-9-21)23-12-18(10-11-22(23)28(16)17(2)29)19-13-25-27(15-19)20-6-5-7-20/h10-13,15-16,20-21H,3-9,14H2,1-2H3 |
InChI Key |
YYISYQUFPYKFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4CCC4)C(=O)OC5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyano-3-[[5-fluoro-1-(2-methylpropyl)indazol-3-yl]amino]pyridine-4-carboxamide](/img/structure/B10833047.png)
![4-bromo-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide](/img/structure/B10833051.png)
![N-[1-[[(4R)-5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-yl]carbamoyl]cyclopropyl]-4-ethoxy-benzamide](/img/structure/B10833054.png)

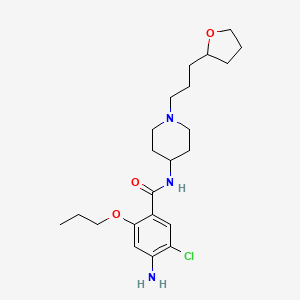

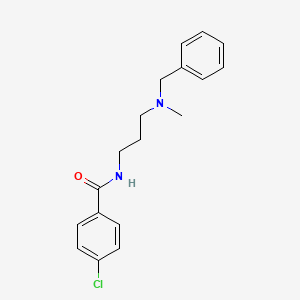
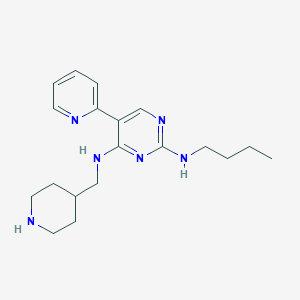
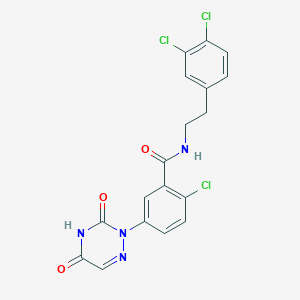
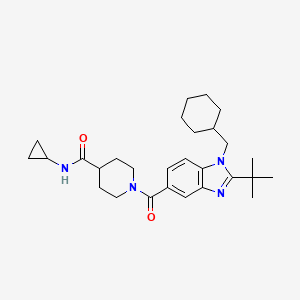

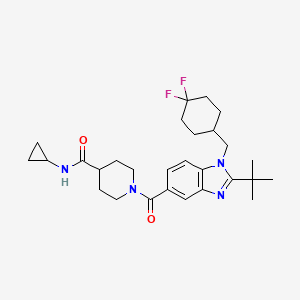
![Benzo[d]oxazol-2(3H)-one derivative 3](/img/structure/B10833095.png)

